molecular formula C21H18N2O4 B2645392 methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate CAS No. 1004256-23-8

methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate

Cat. No.: B2645392
CAS No.: 1004256-23-8
M. Wt: 362.385
InChI Key: ICBWFNIQDCVAOA-UHFFFAOYSA-N
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Description

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group, a dihydropyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a suitable dihydropyridine precursor, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate
  • 4-(6-oxo-1,6-dihydropyridine-3-amido)benzoic acid

Uniqueness

Methyl 4-(1-benzyl-6-oxo-1,6-dihydropyridine-3-amido)benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 4-[(1-benzyl-6-oxopyridine-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c1-27-21(26)16-7-10-18(11-8-16)22-20(25)17-9-12-19(24)23(14-17)13-15-5-3-2-4-6-15/h2-12,14H,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBWFNIQDCVAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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